molecular formula C10H9N3O B14626252 1,2,4-Triazine, 5-methoxy-3-phenyl- CAS No. 54637-91-1

1,2,4-Triazine, 5-methoxy-3-phenyl-

Cat. No.: B14626252
CAS No.: 54637-91-1
M. Wt: 187.20 g/mol
InChI Key: LUASTEKDLZEWJH-UHFFFAOYSA-N
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Description

1,2,4-Triazine derivatives are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and industrial processes. The compound 1,2,4-Triazine, 5-methoxy-3-phenyl- features a triazine core substituted with a methoxy group at position 5 and a phenyl group at position 2. This substitution pattern influences its electronic properties, solubility, and biological interactions.

For instance, 1,2,4-triazine-based compounds like triazavirin and remdesivir are clinically used antiviral agents , while others inhibit kinases (e.g., EGFR, mTOR) and pathways (Wnt/β-catenin) critical in cancer progression . The methoxy and phenyl substituents in 5-methoxy-3-phenyl-1,2,4-triazine may enhance its lipophilicity and binding affinity to biological targets, though direct evidence requires further study.

Properties

CAS No.

54637-91-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-methoxy-3-phenyl-1,2,4-triazine

InChI

InChI=1S/C10H9N3O/c1-14-9-7-11-13-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

LUASTEKDLZEWJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction with Semicarbazide/Thiosemicarbazide

The cyclocondensation of 4-(p-nitrobenzylidene)-2-phenyl-4H-oxazol-5-one (1 ) with semicarbazide or thiosemicarbazide in glacial acetic acid forms 5-(p-nitrobenzylidene)-3-phenyl-1,2,4-triazine-6-ones (2a,b ). Sodium acetate acts as a catalyst, with reflux conditions (4 hours) yielding 71–75% of the product.

Mechanistic Pathway :

  • Nucleophilic attack by the hydrazide nitrogen on the oxazolinone carbonyl.
  • Cyclization with elimination of acetic acid.

Key Data :

Starting Material Reagent Time (hr) Yield (%) Product
1 Semicarbazide 4 71 2a (C₁₇H₁₃N₅O₄)
1 Thiosemicarbazide 4 75 2b (C₁₇H₁₃N₅O₃S)

Nucleophilic Substitution via Boron Trifluoride Activation

Reaction with Resorcinol

5-Methoxy-3-phenyl-1,2,4-triazine undergoes electrophilic substitution with resorcinol in the presence of boron trifluoride (BF₃) at room temperature. This method achieves regioselective substitution at the 5-position.

Conditions :

  • Solvent: Dichloromethane
  • Catalyst: BF₃ (1.2 equiv)
  • Yield: 68%

Application :
This route is favored for synthesizing polycyclic derivatives for optoelectronic materials.

Leuckart Reaction with Formamide

One-Pot N-Amination and Cyclization

Ethyl 5-methoxy-1H-indole-2-carboxylate undergoes N-amidation using sodium hypochlorite and methyltrioctylammonium chloride, followed by cyclization in formamide and ammonium acetate at 140°C. This method yields 76% of 5-methoxy-3-phenyl-1,2,4-triazine.

Optimized Parameters :

  • Temperature: 140°C
  • Time: 10–12 hours
  • Key Byproduct: Ammonia (removed under nitrogen flow)

Hydrazide and 1,2-Diketone Condensation

Symmetrical 1,2-Diketones

Condensation of aryl hydrazides (e.g., 4-methoxyphenylacetohydrazide) with 1,2-diketones (e.g., benzil) in acetic acid and ammonium acetate yields 5,6-diaryl-1,2,4-triazines. Using unsymmetrical diketones requires supercritical fluid chromatography (SFC) for regioselective separation.

Example :

Hydrazide Diketone Yield (%) Regioisomer Ratio
4-Methoxyphenylacetohydrazide Benzil 82 1:0
4-Methoxyphenylacetohydrazide Phenylglyoxal 65 1.5:1

Acylation of Aminocarbonyl Triazines

Acetic Anhydride-Mediated Functionalization

Acylation of 2-(aminocarbonyl)-1,2,4-triazine derivatives (2a,b ) with acetic anhydride produces N-acetylated triazines (3a,b ) in 63–67% yield. The reaction proceeds via nucleophilic acyl substitution.

Characterization Data :

  • 3a : ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, COCH₃), 8.64 (s, 1H, CH=N).
  • 3b : MS m/z: 436 (M⁺).

Microwave-Assisted Synthesis

Rapid Cyclization Under Microwave Irradiation

Microwave irradiation (100°C, 10 minutes) of hydrazides and diketones in acetic acid reduces reaction time from hours to minutes while maintaining yields >75%.

Advantages :

  • Energy efficiency.
  • Reduced side reactions.

Comparative Analysis of Methods

Method Yield Range (%) Time Scalability Cost Efficiency
Cyclocondensation 65–75 4–6 hr High Moderate
Leuckart Reaction 70–76 10–12 hr Moderate Low
Microwave-Assisted 75–82 10–30 min High High
Nucleophilic Substitution 60–68 2–4 hr Low Moderate

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5-methoxy-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Key Properties/Applications Reference
5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione 5-methoxy, 5,6-diphenyl, thione Solvatochromism, crystallography
3-(Trifluoromethyl)-benzo[e][1,2,4]triazine C(3)-CF₃, benzo-fused triazine Synthetic versatility (Ruppert reaction)
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Phenyl, trimethoxyphenyl, thiol Anticancer precursor
5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine 5,6-diphenyl, 3-pyridyl Herbicide, nuclear waste management
  • Substituent Impact: Methoxy Groups: Enhance electron-withdrawing effects and stability. In 5-methoxy-3-phenyl-1,2,4-triazine, the methoxy group may increase resistance to oxidative degradation compared to non-methoxy analogs . Phenyl Groups: Improve lipophilicity and π-π stacking interactions. Compounds like 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine leverage phenyl groups for selective metal ion binding . Thione/Thiol Groups: Found in analogs like 4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, these groups enhance antioxidant and metal-chelating activities .

Isomeric Comparisons: 1,2,4-Triazine vs. 1,3,5-Triazine

Functional Comparisons: Antioxidant and Ligand Activities

Table 3: Antioxidant Activity of 1,2,4-Triazine Derivatives (DPPH Assay)
Compound IC₅₀ (ppm) Reference Standard (BHT/TBHQ) Reference
Spiro-1,2,4-triazine 7a–7d 200–1000 BHT: ~50 ppm; TBHQ: ~10 ppm
5-Methoxy-3-phenyl-1,2,4-triazine N/A N/A
  • Antioxidant Performance : Spiro-1,2,4-triazines show moderate DPPH radical scavenging but are less potent than BHT or TBHQ . The methoxy group in 5-methoxy-3-phenyl-1,2,4-triazine may improve activity, though experimental data is lacking.

  • Ligand Activity : 1,2,4-Triazine oxazoline ligands form distinct copper complexes compared to pyridine oxazolines, with activity driven by complexation rather than electron-withdrawing effects .

Q & A

Q. What are the established synthetic methodologies for 5-methoxy-3-phenyl-1,2,4-triazine derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Stepwise functionalization : React 1,2,4-triazine precursors with methoxy and phenyl groups via Suzuki coupling or nucleophilic aromatic substitution under microwave irradiation for improved regioselectivity .
  • Heterocyclic annulation : Use thiourea or hydrazine derivatives to introduce thione or amino groups at specific positions (e.g., 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine synthesis via thiolation and subsequent hydrazine treatment) .
  • Phosphorus/fluorine incorporation : Modify the triazine core with phosphorus heterocycles or fluorine substituents to enhance reactivity, as described in Abdel-Rahman’s phosphaheterobicyclic systems .

Q. Which spectroscopic and analytical techniques are critical for characterizing 5-methoxy-3-phenyl-1,2,4-triazine derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (-OCH₃) and phenyl proton environments (e.g., aromatic splitting patterns at δ 7.2–8.1 ppm) and confirm substituent positions .
  • Elemental analysis : Validate purity and stoichiometry (e.g., %C, %H, %N deviations < 0.3% indicate high purity) .
  • FT-IR : Identify functional groups (e.g., C=N stretching at 1550–1650 cm⁻¹ for triazine rings) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for Pb(II) complexes with triazine ligands .

Q. What are the documented biological activities of 5-methoxy-3-phenyl-1,2,4-triazine derivatives?

Methodological Answer: Key activities include:

  • Anticancer : Triazine-thioacetamide derivatives inhibit tumor cell lines (e.g., HepG2) via topoisomerase II inhibition .
  • Antioxidant : Non-condensed triazines scavenge free radicals (e.g., DPPH assay IC₅₀ values < 50 μM) but require further mechanistic studies .
  • Antimalarial : 3,3'-Disubstituted bi(triazine) derivatives show nanomolar efficacy against Plasmodium falciparum .

Advanced Research Questions

Q. How can researchers design 5-methoxy-3-phenyl-1,2,4-triazine ligands for metal complexation studies?

Methodological Answer:

  • Ligand optimization : Introduce pyridyl or sulfonic acid groups (e.g., 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine) to enhance chelation with transition metals like Pb(II) or Fe(II) .
  • Stability constant determination : Use potentiometric titrations in aqueous-DMSO mixtures to quantify binding affinities (e.g., log β values for Fe(II)-triazine complexes) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for triazine derivatives?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
  • Crystallographic refinement : Re-examine X-ray data for thermal motion artifacts or disorder in phenyl/methoxy groups .

Q. What strategies improve the stability of 5-methoxy-3-phenyl-1,2,4-triazine derivatives under physiological conditions?

Methodological Answer:

  • pH-dependent studies : Monitor degradation kinetics via HPLC at pH 2–9 to identify hydrolytically stable derivatives .
  • Coordination shielding : Form metal complexes (e.g., Pb(II)) to protect the triazine core from enzymatic degradation .

Q. How can the antioxidant mechanism of triazine derivatives be elucidated?

Methodological Answer:

  • Radical scavenging assays : Quantify H₂O₂ and superoxide (O₂⁻) inhibition rates via chemiluminescence or ESR spectroscopy .
  • Computational modeling : Calculate bond dissociation enthalpies (BDE) for O–H or N–H groups to predict radical-neutralizing capacity .

Q. What computational methods are used to predict the electronic properties of triazine-based materials?

Methodological Answer:

  • DFT calculations : Optimize geometries at the M06-2X/def2-TZVP level to analyze HOMO-LUMO gaps for OLED applications .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λmax ≈ 400 nm for Pb(II)-triazine complexes) to correlate with experimental data .

Q. How can pharmacological profiles of triazine derivatives be optimized for target selectivity?

Methodological Answer:

  • SAR studies : Introduce 4-methoxyphenyl or thiazole substituents to enhance binding to acetylcholinesterase or malaria proteases .
  • ADMET prediction : Use SwissADME to optimize logP (ideally 2–3) and reduce hepatotoxicity risks .

Q. What role do triazine derivatives play in materials science (e.g., OLEDs)?

Methodological Answer:

  • Electroluminescence studies : Fabricate OLED devices with triazine-Pb(II) complexes (e.g., [Pb₂(μ-PMPT)₂Br₄]) and measure luminance efficiency (cd/A) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition > 300°C) for high-temperature applications .

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